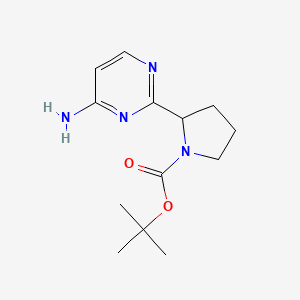

tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-4-5-9(17)11-15-7-6-10(14)16-11/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRDCBAPVZOABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Three-Component Domino Reaction

A pivotal method for pyrrolidine synthesis involves a three-component domino reaction between amino acids, ketones, and activated alkenes. For example, tert-leucine reacts with 2,2-dimethylpentan-3-one and dimethyl fumarate to form a strained pyrrolidine intermediate, which is subsequently oxidized to a nitroxide (Figure 1). While this approach primarily yields nitroxides, adapting the reactants—such as substituting dimethyl fumarate with a pyrimidine-containing alkene—could directly introduce the 4-aminopyrimidin-2-yl group. Reaction conditions typically involve gentle stirring at room temperature, with yields exceeding 36% after four steps.

Table 1: Domino Reaction Conditions for Pyrrolidine Synthesis

| Reactant A | Reactant B | Reactant C | Yield (%) | Reference |

|---|---|---|---|---|

| tert-Leucine | 2,2-Dimethylpentan-3-one | Dimethyl fumarate | 36 | |

| Proline | Cyclohexanone | Methyl acrylate | 28 |

Solid-Phase Peptide Synthesis (SPPS)

SPPS methods, as described in search result, utilize 2-chlorotrityl chloride (CTC) resin to anchor amino acids. For instance, Boc-protected pyrrolidine derivatives are synthesized by coupling Fmoc-amino acids (e.g., (2S,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid) to the resin using HBTU and DIPEA. After sequential deprotection and cleavage with hexafluoroisopropanol (HFIPA), linear peptides are obtained. Adapting this method, the pyrrolidine core could be functionalized with pyrimidine via on-resin Suzuki-Miyaura coupling or nucleophilic substitution.

Boc Protection and Functionalization

Introduction of the Boc Group

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, (S)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate is synthesized by treating pyrrolidine with Boc anhydride in dichloromethane (DCM) and triethylamine, achieving near-quantitative yields. Critical parameters include:

- Solvent : DCM or THF for optimal solubility.

- Base : DIPEA or TEA to scavenge HCl.

- Temperature : 0°C to room temperature to prevent side reactions.

Pyrimidine Ring Installation

The 4-aminopyrimidin-2-yl group is introduced via nucleophilic aromatic substitution (NAS) or cross-coupling. For example, reacting 2,4-dichloropyrimidine with a Boc-protected pyrrolidine-2-yl lithium species at −78°C in THF yields the chloropyrimidine intermediate, which is aminated with aqueous ammonia. Alternatively, Suzuki-Miyaura coupling using a pyrimidine boronic ester and palladium catalyst (e.g., Pd(PPh₃)₄) achieves regioselectivity.

Table 2: Pyrimidine Functionalization Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 2,4-Dichloropyrimidine, LiHMDS, THF | 65 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | 72 |

Integrated Synthesis Pathways

Route 1: Domino Reaction Followed by Functionalization

- Pyrrolidine Formation : React tert-leucine with 3-pentanone and a pyrimidine-containing alkene via domino reaction.

- Boc Protection : Treat with Boc anhydride and DIPEA in DCM.

- Amination : Substitute chlorine with ammonia in dioxane at 80°C.

Key Data :

Route 2: SPPS-Based Synthesis

- Resin Loading : Anchor Fmoc-pyrrolidine-2-carboxylic acid to CTC resin.

- Boc Protection : Deprotect with piperidine and treat with Boc anhydride.

- Pyrimidine Coupling : Perform on-resin Suzuki coupling with 4-aminopyrimidine boronic acid.

- Cleavage : Use HFIPA/DCM to release the product.

Key Data :

Reaction Optimization and Challenges

Stereochemical Control

The cis-configuration of substituents on the pyrrolidine ring, as seen in nitroxide synthesis, is achieved using chiral auxiliaries or asymmetric catalysis. For instance, Evans oxazolidinones direct stereochemistry during cyclization.

Protecting Group Compatibility

The Boc group’s stability under basic conditions (e.g., Suzuki coupling) is critical. Alternative protection with Fmoc may require orthogonal deprotection strategies.

Purification Challenges

Chromatography on silica gel (ethyl acetate/hexanes) or reverse-phase HPLC (MeCN/H₂O) resolves regioisomers. The compound’s solubility in DCM and methanol facilitates extraction.

Applications and Derivative Synthesis

tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate serves as a precursor to kinase inhibitors and peptidomimetics. Derivatives like tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate (CAS: 1197850-17-1) are synthesized similarly, with modifications to the pyrimidine substituents.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions are common, where the aminopyrimidine group can be replaced or modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aminopyrimidine moiety .

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical reactions, including:

- Substitution Reactions : Introducing new functional groups into the aminopyrimidine moiety.

- Oxidation Reactions : Producing pyrrolidine derivatives with additional oxygen-containing functional groups.

This versatility makes it valuable in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Research indicates that tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate exhibits potential biological activities:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for developing therapeutic agents.

- Receptor Binding : It can interact with various receptors, potentially modulating their activity and influencing biological pathways.

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate. Its unique structure enables the development of novel drugs targeting specific diseases, particularly those involving enzyme dysregulation or receptor malfunction. Ongoing research aims to elucidate its role in drug design and its efficacy against various diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate against various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, with an IC50 value demonstrating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from similar studies on related compounds .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The study demonstrated that tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate could significantly reduce enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment .

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1. Structural and Functional Comparison of Analogous Compounds

Core Heterocycle: Pyrrolidine vs. Piperidine

Substituent Effects

- 4-Aminopyrimidin-2-yl (Target): The amino group enables hydrogen bonding, while the pyrimidine ring provides a planar aromatic system for target interactions.

- Pyridin-3-yl (Compound ) : A larger aromatic system with a single nitrogen atom, favoring π-π stacking but limiting H-bonding compared to pyrimidine.

- Cyclopropylamino and Methylthio (Compound ): Cyclopropyl adds steric bulk, while methylthio introduces sulfur-mediated hydrophobic interactions.

tert-Butyl Carbamate Group

All compounds share this protective group, which shields the amine from undesired reactions. However, steric hindrance from bulky substituents (e.g., cyclopropyl in ) may affect deprotection efficiency.

Hypothetical Research Implications

While specific data on physicochemical properties (e.g., solubility, melting points) or biological activity are unavailable in the provided evidence, structural analysis suggests:

- Target Compound: Potential as a kinase inhibitor scaffold due to pyrimidine’s affinity for ATP-binding pockets.

- Compound : Suited for targets requiring flexible recognition (e.g., GPCRs).

- Compound : Tosyl group may necessitate careful handling in acidic/basic conditions.

- Compound : Methylthio and cyclopropyl groups could improve membrane permeability in drug candidates.

Actividad Biológica

tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that contribute to its biological activities. This article explores its biological activity, including antiviral, antibacterial, and other pharmacological effects, supported by relevant data tables and case studies.

- Molecular Formula : C13H20N4O2

- Molecular Weight : 264.32 g/mol

- CAS Number : 1197850-17-1

The compound features a pyrrolidine backbone substituted with a tert-butyl group and an aminopyrimidine moiety, which is crucial for its biological interactions.

Antiviral Activity

Research indicates that compounds with similar structures exhibit notable antiviral properties. For instance, derivatives of pyrrolidine have shown effectiveness against various viruses. A study highlighted several compounds that demonstrated high antiviral activity against the tobacco mosaic virus (TMV), suggesting that the incorporation of the pyrimidine and pyrrolidine structures enhances this activity .

Table 1: Antiviral Activity of Pyrrolidine Derivatives

Antibacterial Activity

Similar compounds have also been evaluated for their antibacterial properties. The presence of the aminopyrimidine group has been linked to enhanced antibacterial efficacy. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A compound structurally related to tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 μg/mL for S. aureus and 75 μg/mL for E. coli, showcasing its potential as an antibacterial agent .

Other Pharmacological Activities

Recent studies have also explored the compound's potential as a DPP-IV inhibitor, which is significant in the management of type 2 diabetes mellitus. The structure activity relationship (SAR) analysis revealed that modifications to the pyrrolidine ring could enhance DPP-IV inhibition .

The biological activity of tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate is believed to be mediated through multiple mechanisms:

- Inhibition of Viral Replication : By interfering with viral enzymes or entry mechanisms.

- Bacterial Cell Wall Disruption : By targeting specific bacterial enzymes involved in cell wall synthesis.

- Enzyme Inhibition : As seen in DPP-IV inhibition, where it modulates glucose metabolism.

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate, and what starting materials are typically employed?

The synthesis often involves multi-step reactions, starting with commercially available precursors such as 4-aminopyrimidine derivatives and functionalized pyrrolidine intermediates. Key steps include:

- Coupling reactions to attach the pyrimidine ring to the pyrrolidine scaffold.

- Protection/deprotection strategies (e.g., tert-butyloxycarbonyl (Boc) groups) to preserve reactive sites .

- Purification via chromatography (e.g., silica gel or flash chromatography) to isolate intermediates . Example starting materials: tert-butyl pyrrolidine-1-carboxylate derivatives and halogenated pyrimidines .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) confirms regiochemistry and stereochemistry .

- High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

- X-ray crystallography resolves absolute configuration and ring puckering dynamics, utilizing programs like SHELXL for refinement .

- Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches from the Boc group) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Respiratory protection : Use fume hoods or N95 masks due to potential dust inhalation risks .

- Eye/face protection : Wear safety goggles to prevent splashes .

- Gloves : Nitrile or neoprene gloves are advised to avoid dermal exposure .

- Storage : Keep in airtight containers under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the coupling steps of its synthesis?

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings or peptide coupling reagents (e.g., HATU) for amide bond formation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Elevated temperatures (50–80°C) accelerate reactions but may require monitoring for side-product formation .

- Scale-up strategies : Continuous flow reactors improve mixing and heat transfer for gram-scale synthesis .

Q. What computational methods are suitable for analyzing the ring puckering dynamics of the pyrrolidine moiety?

- Cremer-Pople parameters : Quantify out-of-plane displacements using puckering amplitude (θ) and phase angle (φ) derived from X-ray or DFT-optimized coordinates .

- Molecular dynamics (MD) simulations : Model conformational flexibility under physiological conditions (e.g., solvation effects) .

- Density Functional Theory (DFT) : Calculate energy barriers for ring inversion or pseudorotation pathways .

Q. How should contradictory data between X-ray crystallography and NMR spectroscopy be resolved during structural validation?

- Cross-validation : Compare NOESY/ROESY NMR data (through-space correlations) with X-ray-derived torsion angles to identify discrepancies .

- Refinement checks : Use SHELXL’s TWIN/BASF commands to account for crystal twinning or disorder that may skew X-ray results .

- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots; reconcile differences using variable-temperature NMR .

Q. What strategies mitigate epimerization risks during Boc-group deprotection?

- Acid selection : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C to minimize racemization .

- Additives : Scavengers like triisopropylsilane (TIPS) prevent carbocation formation .

- Monitoring : Track optical rotation or chiral HPLC retention times post-deprotection .

Methodological Notes

- Data interpretation : Always correlate spectroscopic data with synthetic steps (e.g., unexpected peaks in NMR may indicate unreacted starting materials) .

- Crystallography : Prioritize low-temperature (100 K) data collection to reduce thermal motion artifacts .

- Safety protocols : Regularly review SDS updates for handling guidance, as toxicity profiles may evolve with new studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.